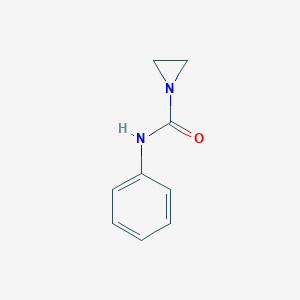

1-Aziridinecarboxanilide

Description

Properties

CAS No. |

13279-22-6 |

|---|---|

Molecular Formula |

C9H10N2O |

Molecular Weight |

162.19 g/mol |

IUPAC Name |

N-phenylaziridine-1-carboxamide |

InChI |

InChI=1S/C9H10N2O/c12-9(11-6-7-11)10-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12) |

InChI Key |

ZYPIAZBAHRUTGU-UHFFFAOYSA-N |

SMILES |

C1CN1C(=O)NC2=CC=CC=C2 |

Canonical SMILES |

C1CN1C(=O)NC2=CC=CC=C2 |

Other CAS No. |

13279-22-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- Electron-Withdrawing Groups : The presence of sulfonyl groups enhances stability and enzyme-binding affinity, as seen in PDIA1/PDIA3 inhibitors .

- Substituent Effects: Chloro substituents (e.g., Compound 2) increase molecular weight and melting point but may reduce solubility compared to dimethylamino derivatives.

Carboxylate and Carboxamide Derivatives

Methyl Aziridinecarboxylates

and highlight methyl aziridinecarboxylates. For example:

- Methyl 1-[[6-(dimethylamino)-2-naphthyl]sulphonyl]aziridine-2-carboxylate (C₁₆H₁₈N₂O₄S, MW 334.39, m.p. 156–158°C) exhibits moderate ring strain due to steric hindrance from the naphthyl group .

- trans-1-Methyl-3-isopropyl-aziridinecarboxylate (C₈H₁₅NO₂, MW 157.21, CAS 155086-14-9) demonstrates how alkyl substituents reduce ring strain, increasing thermal stability compared to aromatic derivatives .

Carboximidamide Derivatives

describes 1-Aziridinecarboximidamide (C₆H₁₁N₅, MW 153.19), where the carboxanilide is replaced by a carboximidamide group.

Acylated Aziridines

Benzoyl-Substituted Derivatives

- 1-Benzoyl-2-methyl-2-phenylaziridine (C₁₆H₁₅NO, MW 237.30) from shows increased steric bulk, which may hinder nucleophilic ring-opening reactions compared to smaller acyl groups .

- 1-(p-Nitrobenzoyl)aziridine (C₉H₈N₂O₃, MW 206.18, CAS 19614-29-0) features a nitro group that enhances electrophilicity, making it more reactive in cycloaddition reactions .

Hydrazide Derivatives

lists 1-(2-Hydroxyethyl)aziridine-2-carbohydrazide (C₅H₁₁N₃O₂, MW 145.16), where the carboxanilide is replaced by a hydrazide. This modification increases polarity and water solubility, advantageous for pharmaceutical formulations .

Comparison with Non-Aziridine Heterocycles

Azetidine-3-carboxylic Acid

describes Azetidine-3-carboxylic acid (C₄H₇NO₂, MW 101.10), a four-membered analog. The larger ring reduces strain, increasing stability (m.p. >200°C) but decreasing reactivity compared to aziridines .

Preparation Methods

Aziridine Ring Functionalization

1-Aziridinecarboxanilide can also be synthesized via post-functionalization of pre-formed aziridine rings. A study on N-(1-phenylethyl)aziridine-2-carboxylates highlights the use of Swern oxidation (oxalyl chloride/DMSO) to convert aziridine alcohols to aldehydes, which are then condensed with aniline derivatives. While this method is indirect, it offers stereochemical control.

Critical Steps:

-

Oxidation : Swern oxidation of aziridine alcohols to aldehydes (yield: 70–85%).

-

Condensation : Reaction of the aldehyde with aniline in the presence of a dehydrating agent (e.g., molecular sieves).

Challenges :

Direct Amination of Aziridinecarboxylic Acid Derivatives

A less common approach involves the direct amination of aziridinecarboxylic acid chlorides. This method mirrors peptide coupling strategies, employing reagents like thionyl chloride (SOCl₂) to activate the carboxylic acid group before reacting with aniline.

Procedure:

-

Acid Chloride Formation : Treat aziridinecarboxylic acid with SOCl₂ at 40–50°C.

-

Amination : Add aniline dropwise to the acid chloride in dichloromethane, stirring for 12–24 hours.

Table 2: Comparative Analysis of Direct Amination

| Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| SOCl₂ | CH₂Cl₂ | 24 | 65 |

| (COCl)₂ | Toluene | 18 | 72 |

Purification and Characterization

Recrystallization Techniques

Post-synthesis purification typically involves recrystallization from ethanol or ethanol/water mixtures. For instance, the related compound N,N'-(Methylenedi-p-phenylene)bis(aziridine-1-carboxamide) is purified by recrystallization in ethanol, yielding crystals with a melting point of 168–169°C.

Optimized Conditions for 1-Aziridinecarboxanilide:

Chromatographic Methods

Column chromatography (silica gel, ethyl acetate/hexane eluent) is employed for small-scale purification, particularly when byproducts like unreacted aniline are present.

Mechanistic Insights and Side Reactions

Aziridine Ring Stability

The aziridine ring is prone to nucleophilic attack, as observed in the reaction of 1-aziridinecarboxanilide with iodide ions in acetone, leading to ring-opened byproducts. Mitigation strategies include:

Competing Ureido Pathways

In urea-forming reactions, excess isocyanate may lead to bis-ureido derivatives (e.g., 4,4'-Bis(ethyleneureido)diphenylmethane ). Stoichiometric control and slow reagent addition minimize this issue.

Industrial-Scale Production Considerations

Q & A

Basic: What experimental design considerations are critical for synthesizing 1-Aziridinecarboxanilide derivatives with high purity?

To ensure high-purity synthesis, researchers must:

- Optimize reaction conditions : Use inert solvents (e.g., tetrahydrofuran) and controlled temperatures to minimize side reactions like ring-opening of the aziridine moiety .

- Characterize intermediates : Employ NMR and HPLC to verify structural integrity at each synthetic step, referencing known spectral data for aziridine derivatives .

- Purification protocols : Utilize column chromatography with polar/non-polar solvent gradients to isolate target compounds, ensuring purity >98% as per analytical standards .

Basic: How should researchers validate the identity of novel 1-Aziridinecarboxanilide analogs?

- Multi-modal spectroscopy : Combine H/C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure and functional groups .

- X-ray crystallography : Resolve crystal structures to unambiguously assign stereochemistry, particularly for substituted aziridine rings .

- Cross-validate with literature : Compare melting points, solubility, and reactivity profiles with prior studies on aziridinecarboxanilides .

Advanced: What strategies resolve contradictions in reported bioactivity data for 1-Aziridinecarboxanilide derivatives?

- Replicate under standardized conditions : Control variables like solvent purity, temperature, and cell lines (for biological assays) to isolate confounding factors .

- Meta-analysis : Systematically compare datasets across studies, applying statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

- Mechanistic studies : Use computational docking or isotopic labeling to probe structure-activity relationships (SAR) and validate hypothesized modes of action .

Advanced: How can researchers optimize reaction yields for 1-Aziridinecarboxanilide derivatives while minimizing hazardous byproducts?

- Catalyst screening : Test transition-metal catalysts (e.g., Pd/Cu) or organocatalysts to enhance regioselectivity and reduce aziridine ring degradation .

- Green chemistry principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives like ethyl acetate or water-ethanol mixtures .

- Real-time monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and terminate reactions at peak yield .

Basic: What safety protocols are essential when handling 1-Aziridinecarboxanilide in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure to aziridine derivatives, which are potential mutagens .

- Waste disposal : Neutralize reactive intermediates (e.g., with aqueous HCl) before disposal, adhering to institutional hazardous waste guidelines .

- Emergency procedures : Maintain eyewash stations and SDS sheets accessible, noting aziridine-specific first-aid measures (e.g., flushing skin with water for 15 minutes) .

Advanced: How can computational modeling enhance the design of 1-Aziridinecarboxanilide-based inhibitors?

- Density functional theory (DFT) : Calculate electron density maps to predict nucleophilic/electrophilic sites on the aziridine ring for targeted functionalization .

- Molecular dynamics (MD) simulations : Model ligand-receptor binding kinetics to prioritize derivatives with optimal binding free energies .

- ADMET profiling : Use QSAR models to forecast pharmacokinetic properties (e.g., metabolic stability) and exclude toxic candidates early in development .

Basic: What analytical techniques are recommended for assessing 1-Aziridinecarboxanilide stability under varying storage conditions?

- Accelerated stability testing : Exclude samples to elevated temperatures (40–60°C) and humidity (75% RH), analyzing degradation via LC-MS .

- Kinetic studies : Plot degradation rate constants (k) to estimate shelf-life using the Arrhenius equation .

- Solid-state characterization : Perform DSC and PXRD to detect polymorphic transitions that may compromise stability .

Advanced: How do steric and electronic effects influence the reactivity of 1-Aziridinecarboxanilide in ring-opening reactions?

- Steric maps : Use computational tools (e.g., MOE) to quantify steric hindrance from substituents, correlating with reaction rates .

- Electron-deficient systems : Introduce electron-withdrawing groups (e.g., nitro) to increase aziridine ring strain and facilitate nucleophilic attack .

- Kinetic isotope effects (KIE) : Deuterium labeling at reactive sites to distinguish between concerted vs. stepwise mechanisms .

Basic: What are the best practices for documenting synthetic procedures to ensure reproducibility?

- Detailed experimental logs : Record exact reagent grades, equipment calibration dates, and ambient conditions (e.g., humidity) .

- Supplementary materials : Archive raw spectral data, chromatograms, and crystallographic files in open-access repositories .

- Peer validation : Share protocols with collaborating labs to cross-verify reproducibility before publication .

Advanced: How can researchers address challenges in scaling up 1-Aziridinecarboxanilide synthesis for preclinical studies?

- Flow chemistry : Transition from batch to continuous flow systems to improve heat/mass transfer and reduce exothermic risks .

- Process analytical technology (PAT) : Implement inline sensors for real-time monitoring of critical quality attributes (CQAs) like particle size .

- Design of experiments (DoE) : Use factorial designs to optimize parameters (e.g., catalyst loading, residence time) with minimal experimental runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.